molecular formula C14H17ClN4O3S2 B2638264 (5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-67-0

(5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2638264
CAS RN: 2034337-67-0
M. Wt: 388.89
InChI Key: NPOIVYLAJQNPLY-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C14H17ClN4O3S2 and its molecular weight is 388.89. The purity is usually 95%.
BenchChem offers high-quality (5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research into similar pyrazole derivatives has shown that these compounds can exhibit significant biological activities. For instance, novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have been synthesized and evaluated for their herbicidal and insecticidal activities. These studies reveal the potential of such compounds in agricultural applications, highlighting their effectiveness in controlling pests and weeds (Wang et al., 2015).

Molecular Docking Studies

The compound's relevance extends into pharmaceutical research, where similar chemical structures have been synthesized and subjected to molecular docking studies. These studies aim to predict the interaction between the compound and a target protein, which is crucial in drug design and development. For example, pyrazoline derivatives synthesized from Pyrrole-2-carboxaldehyde showed promising binding energies, indicating potential therapeutic applications (Malathi & Chary, 2019).

Structural Studies

The investigation into the structural properties of related compounds, such as isomorphous methyl- and chloro-substituted small heterocyclic analogues, provides insights into their chemical behavior and potential applications in material science or as intermediates in organic synthesis (Swamy et al., 2013).

Antimicrobial and Anticancer Potential

Some derivatives have been explored for their antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising activity against various bacterial strains and cancer cell lines, suggesting the potential of these compounds in medical research and therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3S2/c1-17-10-11(9-16-17)24(21,22)19-6-2-5-18(7-8-19)14(20)12-3-4-13(15)23-12/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOIVYLAJQNPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.